molecular formula C18H23N5OS B2687549 2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-42-0

2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

カタログ番号: B2687549
CAS番号: 869343-42-0
分子量: 357.48
InChIキー: YVASKMLRCNGAPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic compound featuring a complex molecular architecture based on a fused thiazolotriazole core. This structure is closely related to a series of compounds documented in chemical databases, which share the same core scaffold but differ in their substituents . The presence of both the thiazolo[3,2-b][1,2,4]triazole system and the 4-methylpiperazine group is characteristic of this family of molecules . Compounds based on this scaffold are of significant interest in early-stage pharmaceutical and biochemical research. While the specific biological profile of this exact compound may require further characterization, research on similar structures provides strong direction for its potential applications. A primary area of investigation for such molecules is the study of drug-induced phospholipidosis (DIP), a form of lysosomal storage disorder caused by certain therapeutics . Cationic amphiphilic drugs (CADs) are known to inhibit lysosomal phospholipase A2 (PLA2G15), and this inhibition is a key mechanism behind DIP . The structural features of this compound, including its fused heterocyclic systems and basic piperazine nitrogen, suggest it may serve as a valuable research tool for probing the biochemical pathways of phospholipid metabolism and lysosomal function . Researchers can utilize this compound to explore its potential interactions with enzymes like PLA2G15 and to assess its effects in cellular models of phospholipidosis, thereby contributing to the understanding of this form of drug toxicity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

2-methyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-12-5-4-6-14(11-12)15(22-9-7-21(3)8-10-22)16-17(24)23-18(25-16)19-13(2)20-23/h4-6,11,15,24H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVASKMLRCNGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring fused with a triazole moiety and a piperazine substituent. Its molecular formula is C₁₅H₁₈N₄OS, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole framework is known for its ability to inhibit certain enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and triazole derivatives. For instance:

  • A related compound demonstrated significant cytotoxicity against human colon cancer cells (HCT 116) with an IC₅₀ value of 4.363 μM, suggesting that similar mechanisms may be at play for 2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. In vitro assays have shown that compounds within this class exhibit varying degrees of activity against bacteria and fungi. For example:

  • The minimum inhibitory concentration (MIC) values for related compounds were determined against various pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for broad-spectrum antimicrobial activity .

Neuropharmacological Effects

Compounds containing piperazine moieties are often investigated for neuropharmacological effects. Preliminary studies suggest that 2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating various thiazole derivatives, it was found that modifications to the piperazine group significantly enhanced anticancer activity against breast cancer cell lines .
  • Antimicrobial Screening : A series of thiazole derivatives underwent antimicrobial screening using the agar well diffusion method. The results indicated that certain structural modifications could lead to enhanced potency against both Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that 2-Methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can effectively bind to active sites of target enzymes involved in cancer metabolism .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundTarget Organism/Cell LineIC₅₀/MIC ValueReference
AnticancerRelated Thiazole DerivativeHCT 1164.363 μM
AntimicrobialVarious Thiazole DerivativesE. coli, S. aureusVaries (e.g., 31.25 μg/mL)
NeuropharmacologicalPiperazine DerivativeN/AN/APreliminary Studies

類似化合物との比較

Key Observations :

  • Synthetic Yields : Yields for thiazolo-triazole derivatives typically range from 50–70%, with electron-withdrawing groups (e.g., chloro in 5f) marginally improving efficiency .
  • Thermal Stability : Higher melting points (>250°C) correlate with rigid substituents (e.g., aromatic rings in 5f, 5e) .
  • Bioactivity : Anticonvulsant activity is maximized with fluorophenyl (3c) or propoxyphenyl (5b) groups, suggesting that electron-deficient aromatic systems enhance CNS penetration .

Anticonvulsant Activity

  • 3c (4-Fluorophenyl) : Exhibits ED₅₀ = 14.3 mg/kg in the maximal electroshock (MES) test, outperforming phenytoin (ED₅₀ = 7.5 mg/kg) in selectivity .
  • Target Compound : The 4-methylpiperazine moiety may confer affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors), though experimental data are lacking.

Antimicrobial and Anti-inflammatory Potential

  • Derivatives with hydroxyl or carboxyl groups (e.g., 5b in , 17a–c in ) show moderate antimicrobial activity against Gram-positive bacteria .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine or chlorine at the para position (e.g., 3c, 5f) enhances anticonvulsant activity by improving membrane permeability .
  • Hydrophilic Substituents : Hydroxyl or piperazine groups (e.g., target compound, 5e) improve aqueous solubility but may reduce blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for preparing 2-methyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?

The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiazole and triazole precursors. For example, analogous triazole-thiazole hybrids are synthesized using diethyl oxalate and sodium hydride in toluene under reflux, followed by coupling with substituted piperazine derivatives . Structural confirmation requires NMR, IR, and mass spectrometry, while X-ray crystallography (using SHELX software for refinement) resolves stereochemical ambiguities .

Q. How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

  • NMR/IR spectroscopy : To confirm functional groups (e.g., triazole C–H stretching at ~3100 cm⁻¹, thiazole S–C–N vibrations at 650–750 cm⁻¹) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond angles and torsional strain in the thiazolo-triazole core .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Q. What preliminary pharmacological screening models are used to assess bioactivity?

In vitro assays include:

  • Enzyme inhibition : Molecular docking against targets like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity .
  • Antinociceptive testing : In vivo models (e.g., acetic acid-induced writhing in mice) quantify pain response reduction .
  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thiazolo-triazole core?

  • Regioselectivity control : Use directing groups (e.g., methylpiperazine) to favor substitution at the thiazole C5 position .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to toluene .
  • Catalytic additives : Triethylamine or DMAP accelerates coupling reactions with m-tolylmethyl intermediates .

Q. How to resolve contradictions between molecular docking predictions and experimental bioactivity data?

  • Orthogonal assays : Validate docking results with surface plasmon resonance (SPR) to measure binding kinetics .
  • Free energy calculations : Use MM-GBSA to refine docking scores and account for solvation effects .
  • Crystal structure analysis : Compare ligand-enzyme co-crystals (if available) to identify steric clashes or unmodeled interactions .

Q. What strategies mitigate variability in antinociceptive assay results?

  • Dose-response standardization : Use the formalin inflammation model (phasic vs. tonic pain) to reduce false positives .
  • Metabolic stability testing : Evaluate hepatic microsome stability to rule out rapid clearance as a confounding factor .
  • Positive controls : Compare with NSAIDs (e.g., ibuprofen) to normalize inter-experimental variability .

Q. How to design derivatives with improved pharmacokinetic properties?

  • Prodrug approaches : Esterify the hydroxyl group (C6) to enhance oral bioavailability .
  • LogP optimization : Introduce polar substituents (e.g., methoxy groups) on the m-tolyl ring to reduce hydrophobicity .
  • Metabolic profiling : Use human liver microsomes to identify cytochrome P450 liabilities and guide structural modifications .

Methodological Considerations

  • Synthesis Challenges : The methylpiperazine-m-tolylmethyl moiety requires inert atmosphere handling to prevent oxidation .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., triazole vs. thiazole protons) necessitate 2D techniques (HSQC, HMBC) .
  • Data Reproducibility : Publish full crystallographic data (CCDC deposition) and raw assay curves to support transparency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。